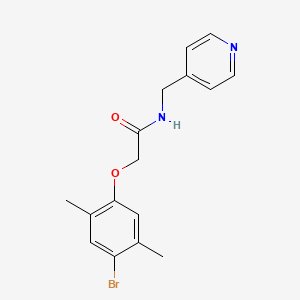![molecular formula C12H11NO5 B3497716 5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B3497716.png)
5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid
概要
説明
5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a cyclopropylcarbonyl group attached to an amino group, which is further connected to a benzene ring substituted with two carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid typically involves the following steps:
Formation of the Cyclopropylcarbonyl Group: This can be achieved by reacting cyclopropylcarboxylic acid with a suitable activating agent such as thionyl chloride to form cyclopropylcarbonyl chloride.
Amination: The cyclopropylcarbonyl chloride is then reacted with an amine, such as aniline, to form the cyclopropylcarbonylamino group.
Introduction of Carboxylic Acid Groups: The final step involves the introduction of carboxylic acid groups onto the benzene ring. This can be done through a Friedel-Crafts acylation reaction followed by oxidation to convert the acyl groups to carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity may be employed.
化学反応の分析
Types of Reactions
5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropylcarbonyl group can enhance the compound’s binding affinity to its molecular targets, while the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
5-Aminoisophthalic acid: Similar structure but lacks the cyclopropylcarbonyl group.
5-Boronobenzene-1,3-dicarboxylic acid: Contains a boron group instead of the cyclopropylcarbonyl group.
Benzene-1,3,5-tricarboxamides: Similar core structure but with different functional groups.
Uniqueness
5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of the cyclopropylcarbonyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
IUPAC Name |
5-(cyclopropanecarbonylamino)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(6-1-2-6)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-6H,1-2H2,(H,13,14)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBYVFVIEUTVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3497639.png)
![5-hydroxy-2-[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B3497641.png)
![2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B3497646.png)
![METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE](/img/structure/B3497653.png)

![methyl 4-methyl-3-[4-(N-methyl-4-methoxybenzenesulfonamido)benzamido]benzoate](/img/structure/B3497667.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3497675.png)
![3,5-dichloro-2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3497680.png)
![methyl 4-chloro-3-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3497681.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3497694.png)
![N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B3497701.png)
![(4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-N,1-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B3497720.png)

![N-(4-bromo-2-methylphenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3497729.png)
